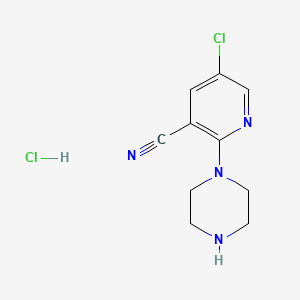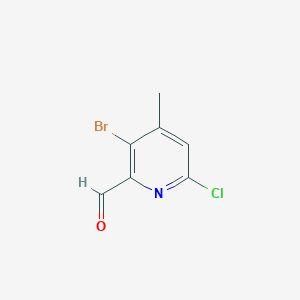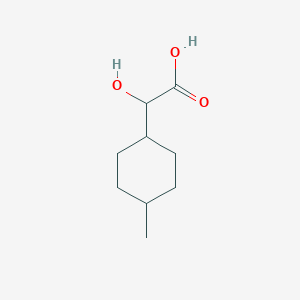
2-Hydroxy-2-(4-methylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(4-methylcyclohexyl)acetic acid is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . . This compound is characterized by the presence of a hydroxyl group and a carboxylic acid group attached to a cyclohexane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Hydroxy-2-(4-methylcyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 4-methylcyclohexylacetic acid using appropriate oxidizing agents under controlled conditions . Industrial production methods may involve the use of catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-2-(4-methylcyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently .
Scientific Research Applications
2-Hydroxy-2-(4-methylcyclohexyl)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Hydroxy-2-(4-methylcyclohexyl)acetic acid can be compared with other similar compounds such as:
2-Hydroxy-2-(4-hydroxycyclohexyl)acetic acid: This compound has an additional hydroxyl group, which may alter its reactivity and applications.
Cyclohexaneacetic acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
4-Methylcyclohexylacetic acid:
The presence of both hydroxyl and carboxylic acid groups in this compound makes it unique and versatile for various applications in research and industry .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H16O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h6-8,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
RBJOKJDUTFRATF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


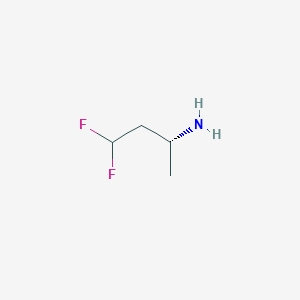
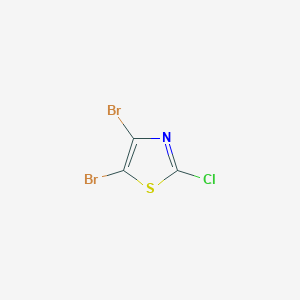

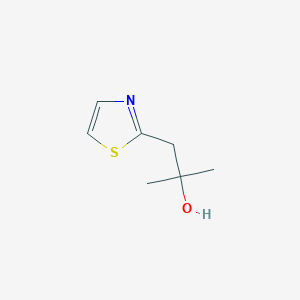
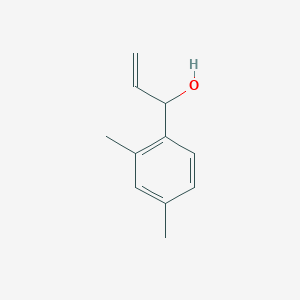
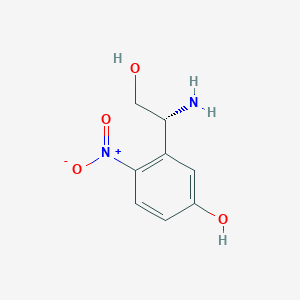
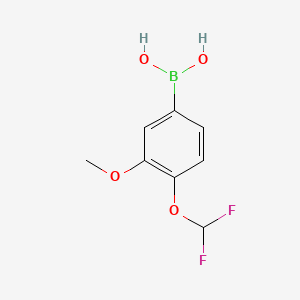
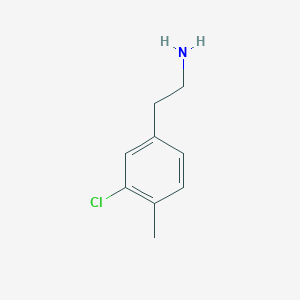
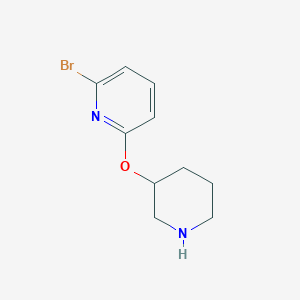
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
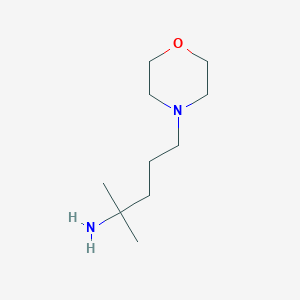
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
